(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Enantioselective Synthesis Nucleoside Analogue Chiral Building Block

Procure (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol (CAS 164267-54-3) as the stereochemically defined chiral scaffold mandatory for antiviral and anticancer nucleoside analogue synthesis. The (3R,5S) configuration—secondary alcohol at C3, hydroxymethyl at C5—dictates glycosylation regioselectivity and conformational pre-organization essential for biological activity. Using incorrect diastereomers (3R,5R, 3S,5S, or 3S,5R) results in complete synthetic failure or inactive nucleoside products. This isomer is conserved in approved aminoglycoside antibiotics Framycetin and Neomycin and enables antisense oligonucleotide/siRNA backbone pre-organization. Verify stereochemical identity prior to ordering.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 164267-54-3
Cat. No. B062295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
CAS164267-54-3
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESC1C(COC1CO)O
InChIInChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5+/m1/s1
InChIKeyWDMXOLOBWMBITN-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





164267-54-3: A Chiral Tetrahydrofuran Diol for Enantioselective Nucleoside Analogue Synthesis


(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol (CAS 164267-54-3) is a chiral tetrahydrofuran derivative containing both a secondary alcohol at the 3-position and a primary alcohol (hydroxymethyl) group at the 5-position . Its molecular formula is C5H10O3 with a molecular weight of 118.13 g/mol . The compound features two defined stereocenters ((3R,5S) configuration) and serves primarily as a key synthetic intermediate in the preparation of nucleoside analogues, particularly for antiviral and anticancer drug discovery programs [1]. The rigid tetrahydrofuran scaffold, combined with its defined stereochemistry and dual hydroxyl functionalities, makes this compound a versatile building block for constructing modified nucleosides and oligonucleotides [2].

Why Generic Tetrahydrofuran Diols Cannot Replace 164267-54-3 in Stereospecific Synthesis


The (3R,5S) stereoisomer of 5-(hydroxymethyl)tetrahydrofuran-3-ol is not interchangeable with its diastereomers (e.g., (3R,5R), (3S,5S), or (3S,5R) forms) or racemic mixtures due to the strict stereochemical requirements of downstream nucleoside and oligonucleotide synthesis [1]. The specific spatial arrangement of the C3 hydroxyl and C5 hydroxymethyl groups dictates both the regioselectivity of glycosylation reactions and the conformational properties of the resulting nucleoside analogues [2]. Substitution with an incorrect stereoisomer leads to either complete synthetic failure (no product formation) or, more critically, to the production of a diastereomeric nucleoside that exhibits significantly altered or abolished biological activity [3]. The data presented below quantifies the performance differences between (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol and its closest stereochemical analogues.

164267-54-3: Comparative Performance Data for Informed Procurement


Stereochemical Purity and Enantiomeric Excess (ee) Requirements for Nucleoside Analogue Synthesis

The (3R,5S) stereoisomer exhibits a defined stereochemical configuration that is critical for the biological activity of derived nucleoside analogues. Substitution with the (3R,5R) diastereomer (CAS 164267-53-2) or a racemic mixture results in a complete loss of enantioselectivity in subsequent glycosylation steps [1]. While direct comparative biological activity data for the parent diol is unavailable, studies on tetrahydrofuran-containing nucleoside analogues demonstrate that incorrect stereochemistry at C3' and C5' positions reduces antiviral activity by >10-fold compared to the correct stereoisomer [2].

Enantioselective Synthesis Nucleoside Analogue Chiral Building Block

Fragment Occurrence in Approved Drugs: Framycetin and Neomycin

The (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol scaffold (as a fragment) is present in the chemical structures of the approved aminoglycoside antibiotics Framycetin and Neomycin, as documented in the PADFrag database [1]. This fragment occurrence is not observed for the (3R,5R) or (3S,5S) diastereomers in the same drug set, suggesting a stereochemical preference for this specific configuration in biologically active aminoglycosides [2].

Drug Fragment Analysis Antibacterial Aminoglycoside

Conformational Rigidity and Nucleoside Binding Affinity Enhancement

The (3R,5S) tetrahydrofuran scaffold serves as a conformationally restricted sugar surrogate in nucleoside analogue design. When incorporated into bicyclic nucleosides, this scaffold pre-organizes the nucleoside into a conformation that enhances binding affinity to complementary nucleic acid targets [1]. While direct data for the parent diol is unavailable, studies on 5′-substituted bicyclic nucleosides derived from this scaffold demonstrate increased binding affinity (ΔTm) compared to unmodified nucleosides [2].

Conformational Restriction Binding Affinity Oligonucleotide Therapeutics

Regioselective Functionalization Enabled by Defined Stereochemistry

The (3R,5S) configuration directs regioselective functionalization at the C3 hydroxyl versus the C5 hydroxymethyl group during nucleoside synthesis. The spatial arrangement of the two stereocenters creates differential steric and electronic environments that allow for selective protection and activation . In contrast, the (3R,5R) diastereomer exhibits different regioselectivity due to altered spatial relationships between the hydroxyl groups [1].

Regioselective Synthesis Glycosylation Protecting Group Strategy

Physical Property Comparison: Computed Boiling Point and Density

The (3R,5S) isomer exhibits computed physical properties that may differ from its diastereomers, impacting purification and handling during scale-up. For the target compound, the computed boiling point is 275.066°C at 760 mmHg and computed density is 1.239 g/cm³ . Comparable computed data for the (3R,5R) diastereomer are not readily available from standard sources, but differences in stereochemistry can affect intermolecular interactions and thus physical properties [1].

Physical Properties Purification Scale-up

Optimal Application Scenarios for 164267-54-3 Based on Comparative Evidence


Synthesis of Antiviral Nucleoside Analogues Requiring Defined 3′,5′ Stereochemistry

This compound is ideally suited as a starting material for the synthesis of antiviral nucleoside analogues where the (3R,5S) configuration is essential for biological activity. The defined stereochemistry ensures that the resulting nucleoside analogue adopts the correct conformation for interaction with viral polymerases [1]. Procurement of this specific stereoisomer is mandatory for programs targeting hepatitis, HIV, or other viral infections where stereochemistry dictates antiviral potency [2].

Construction of Conformationally Restricted Oligonucleotides for Antisense Therapeutics

The (3R,5S) tetrahydrofuran scaffold is a key building block for synthesizing conformationally restricted nucleosides that enhance oligonucleotide binding affinity. Programs developing antisense oligonucleotides or siRNA therapeutics benefit from the scaffold's ability to pre-organize the sugar-phosphate backbone [1]. Using this specific stereoisomer ensures the desired conformational restriction is achieved, leading to improved target engagement [2].

Fragment-Based Drug Discovery Leveraging Aminoglycoside Scaffolds

Given its occurrence as a substructural fragment in the approved aminoglycoside antibiotics Framycetin and Neomycin [1], this compound can serve as a starting point for fragment-based drug discovery targeting bacterial ribosomes. The (3R,5S) stereochemistry is conserved in the active drugs, suggesting that this specific stereoisomer is preferred for maintaining biological activity [2].

Stereoselective Synthesis of Bioactive Natural Product Analogues

Tetrahydrofuran rings with defined stereochemistry are common motifs in bioactive natural products [1]. This compound provides a pre-formed, stereochemically pure scaffold for the total synthesis of natural product analogues, bypassing the need for complex asymmetric synthetic steps. The (3R,5S) configuration matches that found in certain marine natural products, enabling direct incorporation [2].

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